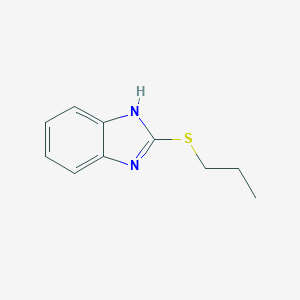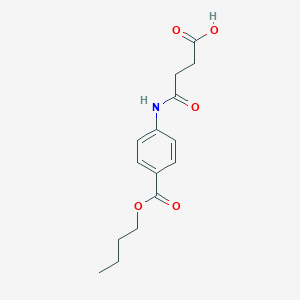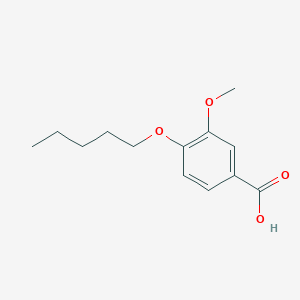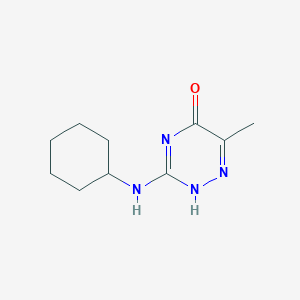![molecular formula C22H28N2O4S B362743 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine CAS No. 326870-17-1](/img/structure/B362743.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine, also known as BDP, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. BDP belongs to a class of compounds known as sulfonamide piperazines, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act through several pathways. In cancer research, this compound has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular disease, this compound has been shown to activate potassium channels and induce vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and vasodilatory effects. In cancer research, this compound has been shown to inhibit angiogenesis and metastasis. In neuroscience, this compound has been shown to improve cognitive function and protect against neurotoxicity. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to exhibit activity in a variety of fields, making it a versatile compound for research. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine. In cancer research, further studies are needed to explore the potential of this compound as a chemotherapeutic agent and to elucidate its mechanism of action. In neuroscience, further studies are needed to explore the potential of this compound in the treatment of neurodegenerative diseases and to identify the specific pathways through which it exerts its neuroprotective effects. In cardiovascular disease, further studies are needed to explore the potential of this compound as a vasodilator and to identify the specific mechanisms through which it improves endothelial function.
In conclusion, this compound is a chemical compound with a range of potential therapeutic applications. Its synthesis method involves a multi-step process, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully elucidate the potential of this compound in a variety of fields.
Méthodes De Synthèse
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine involves a multi-step process that begins with the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to form the desired product. The final step involves the reaction of this compound with tert-butylphenol to form the sulfonyl derivative.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-tert-butylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)18-5-7-19(8-6-18)29(25,26)24-12-10-23(11-13-24)15-17-4-9-20-21(14-17)28-16-27-20/h4-9,14H,10-13,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOYDUCLTLWKCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![6-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362683.png)
![2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione](/img/structure/B362691.png)


![5-{[3-(diethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B362701.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B362704.png)
![6-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-1,2,4-triazin-5-ol](/img/structure/B362706.png)
![2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B362707.png)